molecular formula C11H13OP B8543487 1-Phenyl-2-methylenephospholane-1-oxide

1-Phenyl-2-methylenephospholane-1-oxide

Cat. No. B8543487
M. Wt: 192.19 g/mol
InChI Key: QSECOMXVDWNTRU-UHFFFAOYSA-N
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Patent
US06984744B2

Procedure details

In a 250 ml round bottom 2-neck flask charged with a magnetic stirring bar and 60 ml freshly distilled toluene, 8.5 g 1-phenyl-2-methylenephospholane-1-oxide (0.04 mol) was dissolved and 11 g of PhSiH3 was added. The flask was flushed with argon and the reaction mixture heated to 60° C. for 2 days. Then the solvent was evaporated and the residue purified by flash chromatography (hexane followed by hexane/EtOAc 15:1) to yield 7.4 g (95%) of 1-phenyl-2-methylenephospholane as a colorless oil, 1H NMR (200 MHz) δ: 1.55-2.10 (m, 4H), 2.20-2.65 (m, 2H), 5.51 (dd, 1H, J=1.6, J=11.0), 5.76 (dd, 1H, J=1.5, J=28.7), 7.05-7.50 (m, 5H), 31 P NMR (200 MHz) δ: −12.6.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]2(=O)[CH2:11][CH2:10][CH2:9][C:8]2=[CH2:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1([SiH3])C=CC=CC=1>C1(C)C=CC=CC=1>[C:1]1([P:7]2[CH2:11][CH2:10][CH2:9][C:8]2=[CH2:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C1(=CC=CC=C1)[SiH3]
Step Two
Name
Quantity
8.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P1(C(CCC1)=C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
In a 250 ml round bottom 2-neck flask charged with a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
The flask was flushed with argon
CUSTOM
Type
CUSTOM
Details
Then the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (hexane followed by hexane/EtOAc 15:1)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)P1C(CCC1)=C
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 105%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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